molecular formula C24H28NOPS B12303953 (R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12303953
M. Wt: 409.5 g/mol
InChI Key: PLMGVQHFPQCELA-YFIOFSHDSA-N
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Description

®-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:

    Formation of the Chiral Sulfinamide: This step involves the reaction of a chiral amine with a sulfinyl chloride to form the chiral sulfinamide.

    Phosphine Introduction: The chiral sulfinamide is then reacted with a diphenylphosphine reagent under controlled conditions to introduce the phosphine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various electrophiles can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

®-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal catalysts to form chiral complexes, which then facilitate the asymmetric transformation of substrates. The molecular targets include various metal centers, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    ®-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfoxide: Contains a sulfoxide group instead of a sulfinamide group.

Uniqueness

®-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable chiral complexes with metal catalysts sets it apart from other similar compounds.

Properties

Molecular Formula

C24H28NOPS

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(1S)-2-diphenylphosphanyl-1-phenylethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3/t23-,28?/m1/s1

InChI Key

PLMGVQHFPQCELA-YFIOFSHDSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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